methyl 4-(8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate
Overview
Description
Methyl 4-(8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate is a useful research compound. Its molecular formula is C20H18BrNO2 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.05209 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 4-(8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate is related to a class of compounds that undergo synthesis through various chemical processes. For instance, the synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, which are chemically similar, involves acid-catalyzed cyclocondensation. These compounds demonstrate interesting reactivity, such as forming stable ozonides upon ozonolysis (Tolstikov et al., 2014).
Pharmaceutical Research
- Within the field of pharmaceutical research, compounds structurally similar to this compound have been studied. For example, the metabolic fate of synthetic cannabinoid receptor agonists, which share a quinoline structure, was investigated to understand their transformation in the human body. This includes exploring the involvement of human monooxygenases and carboxylesterases in their metabolism (Richter et al., 2022).
Neurotropic Activity
- Research has been conducted on compounds like 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, which are structurally related to the chemical . These compounds have been synthesized and studied for their neurotropic activities, such as their effects on acute toxicity, analgesic activity, and impact on locomotor and exploratory behavior (Krainova et al., 2009).
Anticancer Activities
- Some novel 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones, which share a quinoline core with the compound , have been synthesized and evaluated for their anticancer activities. These compounds have shown significant cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment research (Reis et al., 2011).
Chemical Reactions and Transformations
- The chemical compound is also related to others that have been studied for their reactivity and potential transformations. For example, the ozonation of N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline results in stable ozonides, which are of interest due to theirunique structural configurations and potential applications in various chemical reactions (Tolstikov et al., 2009).
Properties
IUPAC Name |
methyl 4-(8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2/c1-24-20(23)13-7-5-12(6-8-13)19-16-4-2-3-15(16)17-11-14(21)9-10-18(17)22-19/h2-3,5-11,15-16,19,22H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPLJDVVHBOMAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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